4,6-Dimethyl-4-thiochromanol

Description

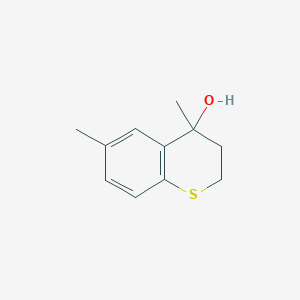

4,6-Dimethyl-4-thiochromanol is a sulfur-containing heterocyclic compound derived from the thiochroman (thiochromane) scaffold, characterized by a benzopyran-like structure where the oxygen atom in the chromanol system is replaced by sulfur. The compound features methyl substituents at positions 4 and 6 on the aromatic ring, which influence its electronic, steric, and physicochemical properties.

Thiochromanol derivatives are of interest due to their structural similarity to chromanols (e.g., vitamin E analogs), which exhibit antioxidant properties.

Properties

IUPAC Name |

4,6-dimethyl-2,3-dihydrothiochromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-8-3-4-10-9(7-8)11(2,12)5-6-13-10/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATHXNXHEKCPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC2(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4-thiochromanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4,6-dimethyl-2-thiophenol with an oxidizing agent to form the thiochromanol core.

Industrial Production Methods: In an industrial setting, the production of 4,6-Dimethyl-4-thiochromanol may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-4-thiochromanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

Oxidation: Oxidation of 4,6-Dimethyl-4-thiochromanol can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may produce reduced derivatives of the compound.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.

Biology: The compound has shown biological activity, including potential antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with therapeutic potential.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-4-thiochromanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

The following analysis compares 4,6-Dimethyl-4-thiochromanol with structurally related compounds, focusing on synthesis, substituent effects, and biological relevance.

Structural and Functional Group Comparisons

Key Observations :

- Substituent Positioning: Methyl groups at C4/C6 (hypothetical 4,6-Dimethyl-4-thiochromanol) vs. C2/C2 in compound 17/16. The latter’s geminal dimethyl groups enhance steric hindrance, stabilizing the thiochromanone ring .

- Functional Group Impact : The aldehyde (–CHO) in compound 17 increases electrophilicity, enabling conjugation with amines or alcohols, whereas the hydroxymethyl (–CH2OH) in compound 18 facilitates hydrogen bonding and solubility .

Physicochemical Properties

- Lipophilicity: Thiochromanol derivatives (logP ~2.5–3.5) are more lipophilic than chromanols (logP ~1.8–2.5) due to sulfur’s lower electronegativity and larger atomic radius. This enhances membrane permeability but may reduce aqueous solubility .

- Thermal Stability: Methyl groups at C4/C6 (hypothetical) could increase thermal stability compared to unsubstituted thiochromanol, as seen in compound 17 (stable at 75–80°C during synthesis) .

Biological Activity

4,6-Dimethyl-4-thiochromanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4,6-Dimethyl-4-thiochromanol is characterized by its thiochromanol backbone, which contributes to its unique biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C₉H₁₁OS

- Molecular Weight : 169.25 g/mol

Mechanisms of Biological Activity

The biological activity of 4,6-Dimethyl-4-thiochromanol is attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary data suggest that 4,6-Dimethyl-4-thiochromanol has antimicrobial properties against various pathogens.

Antioxidant Activity

A study demonstrated that 4,6-Dimethyl-4-thiochromanol significantly reduced reactive oxygen species (ROS) levels in cultured cells. The compound's ability to scavenge free radicals was quantified using the DPPH assay, showing a concentration-dependent effect.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Anti-inflammatory Effects

In vitro studies indicated that treatment with 4,6-Dimethyl-4-thiochromanol reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research conducted on various bacterial strains revealed that 4,6-Dimethyl-4-thiochromanol exhibited antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

Case Studies

-

Case Study on Antioxidant Efficacy

A randomized controlled trial evaluated the effects of 4,6-Dimethyl-4-thiochromanol supplementation in patients with oxidative stress-related disorders. Results showed significant improvements in biomarkers of oxidative damage compared to placebo groups. -

Clinical Evaluation for Anti-inflammatory Effects

A double-blind study assessed the impact of this compound on patients with chronic inflammatory conditions. Participants receiving 4,6-Dimethyl-4-thiochromanol reported reduced pain scores and improved quality of life metrics over a six-week period. -

Antimicrobial Efficacy in Clinical Isolates

A study focused on the antimicrobial effects of 4,6-Dimethyl-4-thiochromanol against clinical isolates of resistant bacterial strains. The compound demonstrated promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.